Vilazodone Vilazodone Vilazodone is a 1-benzofuran that is 5-(piperazin-1-yl}-1-benzofuran-2-carboxamide having a (5-cyanoindol-3-yl)butyl group attached at position N-4 on the piperazine ring. Used for the treatment of major depressive disorder. It has a role as an antidepressant, a serotonergic agonist and a serotonin uptake inhibitor. It is a member of indoles, a nitrile, a N-arylpiperazine, a N-alkylpiperazine, a member of 1-benzofurans and a monocarboxylic acid amide. It is a conjugate base of a vilazodone(1+).
Vilazodone is a novel compound with combined high affinity and selectivity for the 5-hydroxytryptamine (5-HT) transporter and 5-HT(1A) receptors. Vilazodone may also be associated with less sexual dysfunction and weight gain. Vilazodone was given FDA approval on January 21, 2011.
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and partial serotonin receptor agonist which is used in the therapy of major depressive disorders. In premarketing clinical trials, vilazodone therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Vilazodone is a selective serotonin (5-HT) reuptake inhibitor (SSRI) and a 5-HT-1A receptor partial agonist, with antidepressant and anti-anxiety activities. Vilazodone inhibits the reuptake of serotonin from the synaptic cleft while stimulating the release of 5-HT into the synaptic cleft. This increases the concentration of 5-HT in the synaptic cleft and potentiates serotonergic neurotransmission in the central nervous system.
A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT.
See also: Vilazodone Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 163521-12-8
VCID: VC0003377
InChI: InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
SMILES: C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Molecular Formula: C26H27N5O2
Molecular Weight: 441.5 g/mol

Vilazodone

CAS No.: 163521-12-8

Cat. No.: VC0003377

Molecular Formula: C26H27N5O2

Molecular Weight: 441.5 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Vilazodone - 163521-12-8

CAS No. 163521-12-8
Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
IUPAC Name 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
Standard InChI Key SGEGOXDYSFKCPT-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Canonical SMILES C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Appearance Solid powder
Colorform Solid from ethyl acetate
Melting Point MP: 227-279 °C /Vilazodone hydrochloride/

Pharmacological Profile and Mechanism of Action

Dual Serotonergic Activity

Vilazodone's unique mechanism arises from its simultaneous inhibition of the serotonin transporter (SERT) and partial agonism at presynaptic and postsynaptic 5-HT1A receptors . SERT inhibition increases synaptic serotonin concentrations, akin to SSRIs like sertraline and escitalopram, while 5-HT1A partial agonism modulates serotonin autoreceptor activity. This dual action theoretically accelerates synaptic serotonin availability by reducing the negative feedback loop that limits serotonin release during SSRI monotherapy .

Pharmacokinetics

Vilazodone exhibits nonlinear pharmacokinetics, with absorption significantly enhanced by food intake. Administration without food reduces plasma concentrations by approximately 50%, necessitating strict dosing guidelines . Metabolism occurs primarily via cytochrome P450 3A4 (CYP3A4), with a half-life of 25 hours enabling once-daily dosing .

Table 1: Key Pharmacokinetic Parameters of Vilazodone

ParameterValue
Bioavailability (Fed)72%
Protein Binding96–99%
Peak Plasma Concentration4–5 hours (post-dose)
Elimination Half-Life25 hours
Primary Metabolic PathwayCYP3A4-mediated oxidation

Clinical Efficacy in Major Depressive Disorder

Randomized Controlled Trials

Two pivotal phase III trials established vilazodone's efficacy. In an 8-week study of 436 patients, vilazodone demonstrated a mean reduction of 12.9 points on the Montgomery-Åsberg Depression Rating Scale (MADRS) versus 9.6 for placebo (P < 0.001) . Significant differences emerged as early as week 1, suggesting rapid onset of action . A separate trial (N = 481) replicated these findings, with vilazodone-treated patients showing a 5.12-point greater improvement on MADRS than placebo (P < 0.00001) .

Table 2: Efficacy Outcomes from Phase III Trials

StudyMADRS Reduction (Vilazodone)MADRS Reduction (Placebo)P Value
Rickels et al. (2014)-12.9-9.60.001
Khan et al. (2014)-14.3-9.2<0.00001

Sustained Response and Anxiety Benefits

Pooled analyses revealed a 27% sustained response rate (MADRS ≤ 12 for ≥2 consecutive visits) for vilazodone versus 17% for placebo (P < 0.01) . Anxiety symptoms, measured via the Hamilton Anxiety Rating Scale (HAM-A), improved by 6.6 points with vilazodone compared to 5.1 for placebo (P = 0.045) , though baseline anxiety levels were moderate.

EventVilazodone (N = 436)Placebo (N = 433)
Nausea358
Diarrhea269
Headache1412
Sexual Dysfunction42

Comparative Effectiveness

Onset of Action

Vilazodone's early separation from placebo at week 1–2 contrasts with the 2–4 week latency typical of SSRIs . This rapid effect may stem from 5-HT1A autoreceptor desensitization, hastening serotonin release .

Tolerability Versus SSRIs

In a meta-analysis of 12 antidepressants, vilazodone ranked third for acceptability (OR = 0.72 vs. placebo), outperforming sertraline (OR = 0.90) and fluoxetine (OR = 0.88) . Its low sexual side effect burden positions it favorably for patients discontinuing SSRIs due to dysfunction.

Special Populations and Considerations

Geriatric Use

Limited data exist for patients ≥65 years, though pharmacokinetic studies suggest no dose adjustments are necessary . Caution is advised due to increased fall risk from transient dizziness (incidence: 9% vs. 4% placebo) .

Hepatic Impairment

Moderate hepatic impairment (Child-Pugh B) increases vilazodone exposure by 50%, necessitating dose reduction to 20 mg/day .

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